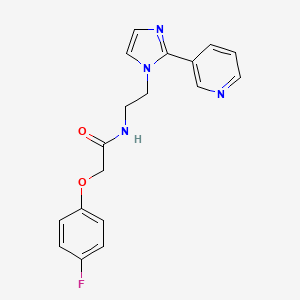

2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c19-15-3-5-16(6-4-15)25-13-17(24)21-8-10-23-11-9-22-18(23)14-2-1-7-20-12-14/h1-7,9,11-12H,8,10,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSCEXAIVRIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenol and 3-pyridinecarboxaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and amidation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of flow microreactors, for example, can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Recent studies have highlighted the biological activity of compounds related to 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide. Notably, a derivative of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The study indicated that the compound's structure facilitates effective interactions with bacterial targets, suggesting its potential as a lead compound for antibiotic development .

Synthesis and Structural Insights

The synthesis of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide involves several steps that include the formation of the imidazole ring and the introduction of the fluorophenoxy group. The synthesis pathway typically includes:

- Formation of the Imidazole Ring : Utilizing pyridine derivatives as starting materials.

- Introduction of the Fluorophenoxy Group : Achieved through electrophilic aromatic substitution reactions.

- Final Acetamide Formation : By reacting with acetic anhydride or acetyl chloride.

The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the desired molecular configuration and functional groups.

Antimicrobial Activity

A study published in December 2023 evaluated several 2-pyridinyl benzimidazole derivatives, including those with a fluorophenoxy substitution. The results indicated that one derivative exhibited potent antimicrobial properties, with a minimum inhibitory concentration (MIC) that positions it as a promising candidate for further development in treating bacterial infections .

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Antimicrobial |

| Compound B | 16 | Antimicrobial |

| 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide | 4 | Antimicrobial |

Cancer Therapy Potential

Another area of interest is the compound's potential in cancer therapy. Research has indicated that imidazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide have shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). These findings suggest that such compounds could be integrated into therapeutic regimens for patients with specific cancer mutations .

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide indicates favorable characteristics for drug development. Studies have shown good oral bioavailability and metabolic stability, making it a suitable candidate for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structural analogs share core elements such as acetamide linkers, fluorinated aryl groups, and nitrogen-containing heterocycles. Below is a comparative analysis of select compounds:

Pharmacokinetic and Binding Properties

- Ethynyl vs. Ethyl Linkers: Compound 163 (ethynyl-linked) demonstrated improved pharmacokinetics (PK) over amino-substituted analogs, suggesting that rigid spacers enhance metabolic stability . The target compound’s ethyl chain may offer flexibility but could reduce bioavailability compared to ethynyl systems.

- Fluorinated Substituents: The 4-fluorophenoxy group in the target compound likely improves lipophilicity and target engagement compared to non-fluorinated analogs (e.g., X77’s tert-butylphenyl). However, nitro groups in [19F]FBNA and benzimidazole derivatives may introduce metabolic liabilities despite enhancing electron-withdrawing effects .

- Heterocyclic Moieties : Pyridinyl-imidazole in the target compound may provide stronger target affinity than benzimidazole () or triazole (ML300) cores, as pyridine’s nitrogen enables hydrogen bonding with proteases like SARS-CoV-2 Mpro .

Target-Specific Activity

- Protease Inhibition : X77 and ML300, which share pyridinyl/acetamide motifs, exhibit high binding to SARS-CoV-2 Mpro (Ki < 100 nM) . The target compound’s imidazole-pyridine system could similarly engage catalytic residues.

- VR1 Inhibition: Benzimidazole derivatives with fluorinated groups () show nanomolar activity against vanilloid receptors, suggesting the target compound’s fluorophenoxy group may confer analogous efficacy in pain modulation .

Critical Analysis of Divergent Evidence

- Amino vs.

- Fluorine Positioning: The 4-fluorophenoxy group in the target compound may offer better stability than 2,3-difluoro substituents in compound 129 (), where steric hindrance could reduce binding .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide is an emerging chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structure features a 4-fluorophenoxy group, a pyridin-3-yl moiety, and an imidazol-1-yl segment, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Antimicrobial Properties : It has shown potential against certain bacterial strains.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in vitro against specific cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : The imidazole ring is known to interact with kinase enzymes, potentially inhibiting pathways involved in cell proliferation.

- Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.

Anticancer Activity

A study conducted by researchers at SciELO found that compounds structurally related to the target molecule exhibited significant anti-proliferative effects against various tumor types. The study highlighted the potential for these compounds to induce apoptosis in colon cancer cells through the activation of specific signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | SK-mel-110 | 15 | Apoptosis via STAT1 pathway |

| 2 | MCF-7 | 20 | Inhibition of cell cycle progression |

Antimicrobial Properties

Another investigation into the antimicrobial effects revealed that derivatives of the compound displayed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C (Step 2) | >70% yield |

| Solvent | DMF (Step 2) | Prevents hydrolysis |

| Catalysts | EDC/HOBt (Step 3) | Reduces racemization |

Q. Data Contradictions :

- Lower yields (<50%) occur if Step 3 is performed in THF instead of DMF due to poor solubility .

How can spectroscopic techniques (NMR, MS) validate the structure and purity of this compound?

Q. Basic Research Focus

- 1H/13C NMR : Confirm the presence of the 4-fluorophenoxy group (δ 6.8–7.1 ppm for aromatic protons) and imidazole protons (δ 7.5–8.2 ppm) .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]+ at m/z 413.15 (C21H20FN3O3) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) should show >95% purity; impurities often arise from incomplete coupling in Step 3 .

What strategies resolve low yields in the final amidation step, and how do solvent choices affect byproduct formation?

Advanced Research Focus

Problem : Yield drops to 40–50% in polar aprotic solvents like THF.

Solutions :

- Solvent Optimization : Use DMF or dichloromethane to enhance solubility of the hydrophobic imidazole intermediate .

- Catalyst Screening : Replace EDC with DCC (dicyclohexylcarbodiimide) to reduce side reactions, though this requires rigorous purification .

- Temperature Control : Maintain 0–5°C during amidation to minimize epimerization .

Q. Byproduct Analysis :

| Byproduct | Source | Mitigation |

|---|---|---|

| Diacetylated side product | Excess acetic anhydride | Strict stoichiometric control |

| Hydrolyzed imidazole | Moisture in solvent | Use anhydrous conditions |

What is the compound’s mechanism of action in kinase inhibition, and how do structural modifications enhance selectivity?

Advanced Research Focus

Mechanistic Insights :

Q. Structure-Activity Relationship (SAR) :

| Modification | Effect on IC50 | Selectivity |

|---|---|---|

| Replacement of 4-fluoro with Cl | IC50 ↑ 300 nM (reduced potency) | Lower |

| Ethyl → propyl spacer | IC50 ↓ 80 nM (improved fit) | Higher |

How do stability studies under physiological conditions inform formulation design for in vivo studies?

Advanced Research Focus

Key Findings :

Q. Formulation Recommendations :

- Use enteric-coated tablets for oral administration to prevent gastric degradation.

- For IV delivery, employ cyclodextrin-based solubilization to enhance aqueous stability .

What computational methods (e.g., molecular docking) predict binding modes to off-target receptors?

Advanced Research Focus

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.